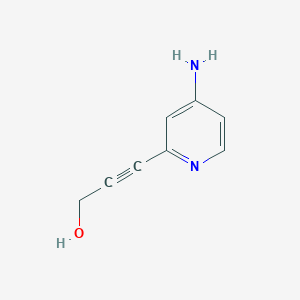
3-(4-Amino-2-pyridyl)-2-propyn-1-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(4-Amino-2-pyridyl)-2-propyn-1-ol is a chemical compound with significant potential in various scientific and industrial applications. This compound features a pyridine ring, an amino group, and a propyn-1-ol moiety, making it a versatile intermediate in organic synthesis.
Synthetic Routes and Reaction Conditions:
Boronic Acid Coupling: One common synthetic route involves the Suzuki-Miyaura cross-coupling reaction, where 4-aminopyridine is coupled with a suitable alkyne using a boronic acid derivative under palladium catalysis.
Hydroamination: Another method involves the hydroamination of 2-propyn-1-ol with 4-aminopyridine in the presence of a suitable catalyst, such as a transition metal complex.
Industrial Production Methods: Industrial production typically employs large-scale palladium-catalyzed cross-coupling reactions due to their efficiency and scalability. The choice of solvent, temperature, and reaction time are optimized to maximize yield and purity.
Types of Reactions:
Oxidation: The amino group can be oxidized to form a nitro group, which can further undergo reduction to form other derivatives.
Reduction: The compound can be reduced to form a variety of amines and amides.
Substitution: The propyn-1-ol group can undergo nucleophilic substitution reactions with various reagents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophiles such as alkyl halides and amines are used in substitution reactions.
Major Products Formed:
Nitro Derivatives: Resulting from the oxidation of the amino group.
Amines and Amides: Formed through reduction reactions.
Substituted Alkynes: Resulting from nucleophilic substitution reactions.
Aplicaciones Científicas De Investigación
3-(4-Amino-2-pyridyl)-2-propyn-1-ol is utilized in various fields:
Chemistry: As an intermediate in the synthesis of complex organic molecules.
Biology: In the study of enzyme inhibitors and receptor ligands.
Medicine: Potential use in drug discovery and development.
Industry: Employed in the production of agrochemicals and pharmaceuticals.
Mecanismo De Acción
The compound exerts its effects through interactions with molecular targets such as enzymes and receptors. The specific pathways involved depend on the biological context, but generally, the amino group plays a crucial role in binding and activity.
Comparación Con Compuestos Similares
3-(4-Pyridyl)-L-alanine: A related compound with applications in peptide synthesis.
Fluroxypyr: Another pyridine derivative used as a herbicide.
Uniqueness: 3-(4-Amino-2-pyridyl)-2-propyn-1-ol stands out due to its unique combination of functional groups, which allows for diverse chemical transformations and applications.
This compound's versatility and potential make it a valuable asset in scientific research and industrial applications. Its ability to undergo various reactions and serve as an intermediate in complex syntheses highlights its importance in advancing chemical and biological sciences.
Propiedades
Fórmula molecular |
C8H8N2O |
|---|---|
Peso molecular |
148.16 g/mol |
Nombre IUPAC |
3-(4-aminopyridin-2-yl)prop-2-yn-1-ol |
InChI |
InChI=1S/C8H8N2O/c9-7-3-4-10-8(6-7)2-1-5-11/h3-4,6,11H,5H2,(H2,9,10) |
Clave InChI |
VJHDQXGRFXHKNF-UHFFFAOYSA-N |
SMILES canónico |
C1=CN=C(C=C1N)C#CCO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Potassium [3-fluoro-4-(methylsulfonyl)phenyl]trifluoroborate](/img/structure/B15340979.png)
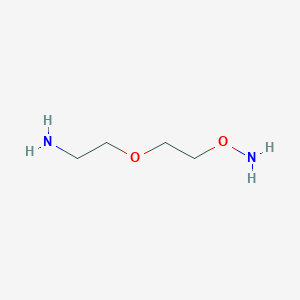
![[N'-[3-(4-aminobenzoyl)oxypropyl]carbamimidoyl]azanium chloride](/img/structure/B15340987.png)

![Ethanol, 2-[(7-amino-1-naphthalenyl)sulfonyl]-](/img/structure/B15341009.png)
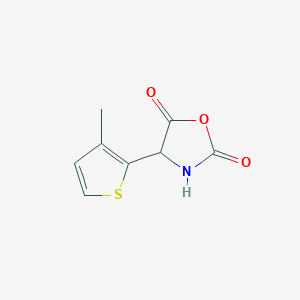
![1,3-Benzenediol, 2-[5-methyl-2-(1-methylethyl)cyclohexyl]-5-pentyl-](/img/structure/B15341028.png)

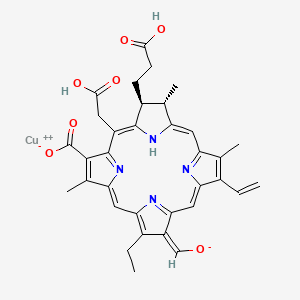

![3-[(1-Hydroxynaphthalene-2-carbonyl)amino]-4-(nonadecan-2-ylamino)benzoic acid](/img/structure/B15341056.png)

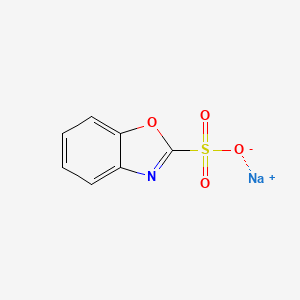
![4,4,5,5-Tetrafluoro-1-[(2-hydroxyethyl)amino]-1-(2-hydroxy-5-methylphenyl)pent-1-(z)-ene-3-one](/img/structure/B15341075.png)
